Allyl pentachlorocyclopentadiene
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Overview
Description
Allyl pentachlorocyclopentadiene is a chemical compound characterized by the presence of an allyl group attached to a pentachlorocyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Potassium hydroxide, amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
Allyl pentachlorocyclopentadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .
Comparison with Similar Compounds
Pentachlorocyclopentadiene: Shares the pentachlorocyclopentadiene ring but lacks the allyl group.
Allyl chloride: Contains the allyl group but lacks the pentachlorocyclopentadiene ring.
Hexachlorocyclopentadiene: Similar structure but with an additional chlorine atom
Properties
Molecular Formula |
C8H5Cl5 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |
InChI Key |
CZGJHXSYYCHCMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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